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molecular formula C8H11NO B084439 1-(4-Aminophenyl)ethanol CAS No. 14572-89-5

1-(4-Aminophenyl)ethanol

Cat. No. B084439
M. Wt: 137.18 g/mol
InChI Key: JDEYBJHOTWGYFE-UHFFFAOYSA-N
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Patent
US04372893

Procedure details

Under nitrogen, 2.85 g (75 mmol) sodium borohydride, 500 mg (0.9 mmol) cobalt (II) phthalocyanine and 1.65 g (10 mmol) p-nitro acetophenone are agitated in 50 ml ethanol for 48 hours at 20° C. The reaction mixture is acidified with 5N hydrochloric acid, cooling with ice, and the blue precipitate is centrifuged which is washed with methanol. The centrifugate collected is concentrated and the residue separated into water and ether. The water phase is alkalized with sodium hydroxide and extraction is accomplished with ether. The ether phase is dried with sodium sulfate and concentrated, leaving behind 1.08 g (79%) α-(p-aminophenyl)-ethanol.
Quantity
2.85 g
Type
reactant
Reaction Step One
[Compound]
Name
cobalt (II) phthalocyanine
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
1.65 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[BH4-].[Na+].[N+:3]([C:6]1[CH:11]=[CH:10][C:9]([C:12](=[O:14])[CH3:13])=[CH:8][CH:7]=1)([O-])=O.Cl>C(O)C>[NH2:3][C:6]1[CH:11]=[CH:10][C:9]([CH:12]([OH:14])[CH3:13])=[CH:8][CH:7]=1 |f:0.1|

Inputs

Step One
Name
Quantity
2.85 g
Type
reactant
Smiles
[BH4-].[Na+]
Name
cobalt (II) phthalocyanine
Quantity
500 mg
Type
reactant
Smiles
Name
Quantity
1.65 g
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=C(C=C1)C(C)=O
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooling with ice
WASH
Type
WASH
Details
is washed with methanol
CUSTOM
Type
CUSTOM
Details
The centrifugate collected
CONCENTRATION
Type
CONCENTRATION
Details
is concentrated
CUSTOM
Type
CUSTOM
Details
the residue separated into water and ether
EXTRACTION
Type
EXTRACTION
Details
The water phase is alkalized with sodium hydroxide and extraction
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The ether phase is dried with sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
NC1=CC=C(C=C1)C(C)O
Measurements
Type Value Analysis
AMOUNT: MASS 1.08 g
YIELD: PERCENTYIELD 79%
YIELD: CALCULATEDPERCENTYIELD 78.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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